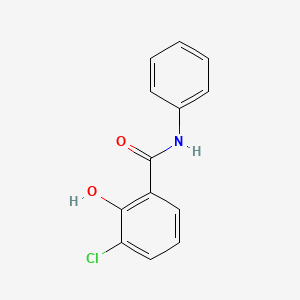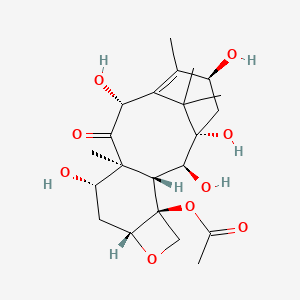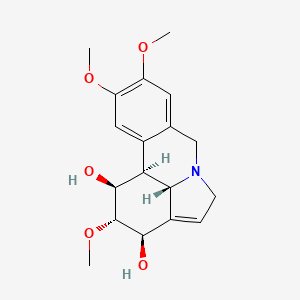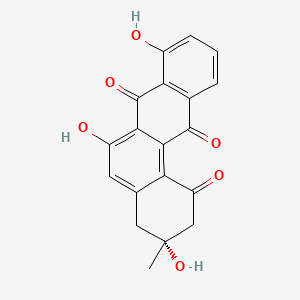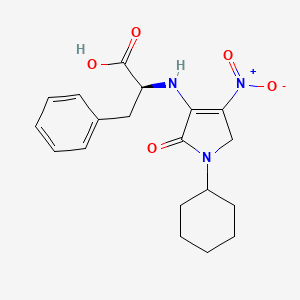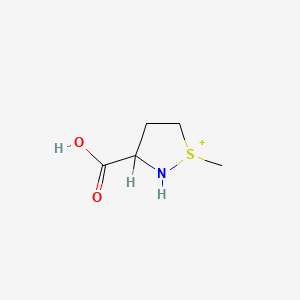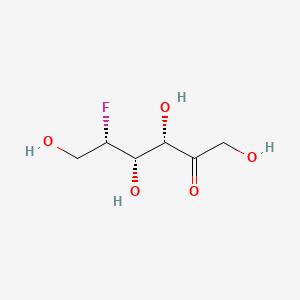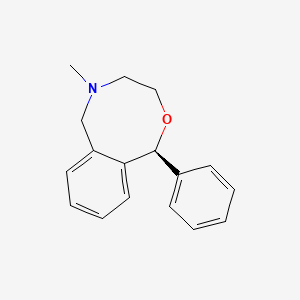
(+)-Nefopam
Overview
Description
(+)-Nefopam is a non-opioid, centrally acting analgesic compound. It is known for its ability to relieve moderate to severe pain without the risk of addiction associated with opioid analgesics. The compound is structurally related to diphenhydramine and belongs to the benzoxazocine chemical class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Nefopam typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazocine Core: This step involves the cyclization of a suitable precursor to form the benzoxazocine ring system.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines under controlled conditions.
Resolution of Enantiomers: Since this compound is an enantiomer, the final step involves the resolution of the racemic mixture to isolate the desired enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-Nefopam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(+)-Nefopam has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of benzoxazocine derivatives.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and norepinephrine.
Medicine: Studied for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new analgesic drugs and formulations.
Mechanism of Action
(+)-Nefopam exerts its analgesic effects through multiple mechanisms:
Inhibition of Monoamine Reuptake: It inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their levels in the synaptic cleft.
Modulation of Ion Channels: It affects sodium and calcium channels, which play a role in pain signal transmission.
Antagonism of NMDA Receptors: It acts as an antagonist at NMDA receptors, which are involved in pain perception.
Comparison with Similar Compounds
(+)-Nefopam is unique compared to other analgesics due to its non-opioid nature and multiple mechanisms of action. Similar compounds include:
Diphenhydramine: Structurally related but primarily used as an antihistamine.
Tramadol: Another non-opioid analgesic but with a different mechanism of action.
Amitriptyline: A tricyclic antidepressant with analgesic properties but different chemical structure.
Properties
IUPAC Name |
(1S)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDEAGGEXEMMM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318213 | |
| Record name | (+)-Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110011-82-0 | |
| Record name | (+)-Nefopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110011-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Nefopam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110011820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEFOPAM, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ253LM2KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanism of action of (+)-nefopam is not fully understood, research suggests it exerts its analgesic effects through a combination of mechanisms. These include:
- Inhibition of monoamine reuptake: this compound is believed to inhibit the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine. This action increases the concentration of these neurotransmitters in the synaptic cleft, potentially contributing to its analgesic effects. []
- N-methyl-D-aspartate (NMDA) receptor antagonism: this compound has been shown to block NMDA receptors, which are involved in the transmission of pain signals in the central nervous system. []
ANone: While the immediate downstream effects of monoamine reuptake inhibition and NMDA receptor antagonism are relatively well-known, the full extent of this compound's downstream effects and how they contribute to its overall analgesic profile require further investigation.
ANone: The molecular formula of this compound hydrochloride is C17H20ClNO. Its molecular weight is 289.8 g/mol. []
ANone: Yes, spectroscopic data, particularly 1H and 13C NMR data, has been used to characterize this compound hydrochloride. This data reveals information about the stereochemistry of the molecule in solution, showing the presence of two distinct N-protonated species differing in the stereochemistry of the N-methyl group. []
ANone: Research indicates that this compound hydrochloride has been incorporated into various formulations, including sustained-release micro-pills. These formulations aim to control drug release and potentially improve its bioavailability. []
ANone: this compound hydrochloride is not known to possess catalytic properties and is not typically used in catalytic applications.
ANone: Yes, empirical force field calculations using molecular mechanics programs like MOLMEC have been used to investigate the conformational preferences of this compound hydrochloride. These calculations helped determine the lowest energy conformations and provided insights into the molecule's geometry. []
ANone: While detailed SAR studies specifically on this compound might be limited, research on nefopam analogs, particularly those focusing on the benzoxazocine scaffold, has been conducted. These studies explored modifications to the core structure aiming to identify compounds with enhanced analgesic properties and improved safety profiles. []
ANone: The development of stable and effective formulations for this compound hydrochloride might present challenges related to its solubility and controlled release properties. Researchers have explored strategies like the development of sustained-release microspheres to address these challenges. []
ANone: The production, handling, and disposal of this compound hydrochloride are subject to regulations governing safety, health, and environmental protection. Specific regulations vary depending on geographical location and intended use.
ANone: this compound undergoes extensive metabolism in the liver, primarily via N-demethylation, to form its main active metabolite, nornefopam. Stereoselective metabolism has been observed, with the (+)-enantiomer being metabolized faster than the (-)-enantiomer. []
ANone: Following metabolism, this compound and its metabolites are primarily excreted in the urine. []
ANone: Yes, the analgesic effects of nefopam, as a racemic mixture, have been evaluated in various animal models of pain, including the mouse writhing test and formalin test. These studies have demonstrated its efficacy in reducing pain behaviors in these models. []
ANone: Clinical trials have investigated the analgesic efficacy of nefopam, as a racemic mixture, in various postoperative pain settings, including after abdominal surgery, thoracotomy, and cardiac surgery. These studies generally suggest that nefopam provides effective pain relief comparable to other commonly used analgesics. [, , ]
ANone: Information specifically addressing resistance mechanisms or cross-resistance patterns associated with this compound is limited within the provided research.
ANone: Research exploring targeted drug delivery approaches specifically for this compound is limited within the provided research.
ANone: The research provided doesn't delve into specific biomarkers for this compound efficacy or treatment response monitoring.
ANone: High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound in biological samples. []
ANone: Data on the environmental impact and degradation of this compound are limited in the provided research.
ANone: Studies focusing specifically on the dissolution rate and solubility characteristics of this compound in various media are not extensively discussed in the provided research.
ANone: Research on this compound, particularly in the context of toxicological analysis, emphasizes the importance of method validation for accurate and reliable results. Validation parameters often include reproducibility, specificity, linearity, accuracy, and range. []
ANone: Specific quality control measures for this compound would adhere to good manufacturing practices (GMP) and regulatory guidelines to ensure the consistent quality and safety of the drug substance and its formulations.
ANone: The provided research primarily focuses on the analgesic properties and clinical applications of this compound. Consequently, information concerning immunogenicity, drug transporter interactions, drug-metabolizing enzyme induction or inhibition, biocompatibility, and biodegradability is limited.
ANone: Yes, several other analgesics share some mechanistic similarities with this compound, including:
- Tricyclic antidepressants (TCAs): TCAs, such as amitriptyline and nortriptyline, also inhibit the reuptake of norepinephrine and serotonin, contributing to their analgesic effects. []
ANone: Research on this compound benefits from various tools and resources, including:
ANone: Nefopam was first synthesized in the 1960s and introduced as an analgesic in the 1970s. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






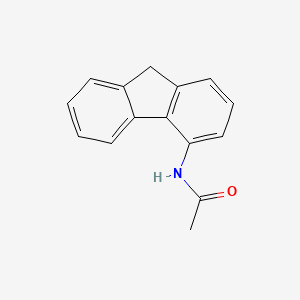
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)

